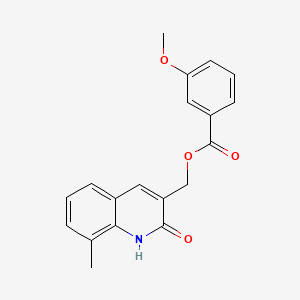

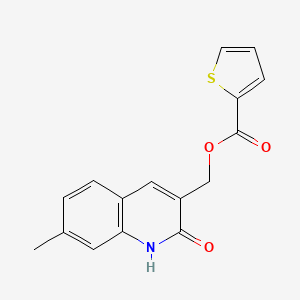

(2-hydroxy-7-methylquinolin-3-yl)methyl thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-hydroxy-7-methylquinolin-3-yl)methyl thiophene-2-carboxylate” is a chemical compound that is likely to be a derivative of thiophene . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another example is the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

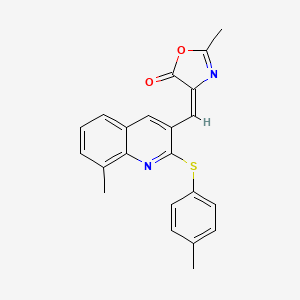

Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of “(2-hydroxy-7-methylquinolin-3-yl)methyl thiophene-2-carboxylate” would likely include this thiophene core, along with additional functional groups attached to it.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(a) Anti-Inflammatory Properties: Thiophene derivatives have demonstrated anti-inflammatory effects, making them promising candidates for drug development . Their ability to modulate inflammatory pathways could lead to novel treatments for conditions like arthritis and autoimmune diseases.

(b) Anti-Cancer Activity: Research suggests that thiophene-based compounds exhibit anti-cancer properties. They interfere with cell proliferation, induce apoptosis, and inhibit tumor growth . Investigating their mechanisms of action may reveal new strategies for cancer therapy.

© Anti-Anxiety and Anti-Psychotic Effects: Certain thiophene derivatives have shown anxiolytic and anti-psychotic activities in preclinical studies. Understanding their interactions with neurotransmitter systems could pave the way for improved mental health treatments.

(d) Kinase Inhibition: Thiophenes can inhibit kinases, which play crucial roles in cell signaling and disease progression. Targeting specific kinases using these compounds might lead to innovative therapies for various disorders .

Material Science and Industrial Applications

(a) Organic Semiconductors: Thiophene derivatives find applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Their unique electronic properties make them valuable components in these devices .

(b) Corrosion Inhibitors: In industrial chemistry, thiophenes serve as effective corrosion inhibitors . Their ability to protect metals from degradation in aggressive environments is critical for infrastructure and machinery longevity.

Drug Discovery and Lead Optimization

Thiophene scaffolds are essential for designing lead compounds. Medicinal chemists explore their structural variations to enhance biological effects. By modifying substituents, researchers can fine-tune pharmacological properties .

Propiedades

IUPAC Name |

(7-methyl-2-oxo-1H-quinolin-3-yl)methyl thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c1-10-4-5-11-8-12(15(18)17-13(11)7-10)9-20-16(19)14-3-2-6-21-14/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRPFGAICQZSHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)COC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-methyl-N'-(pyridin-4-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692311.png)